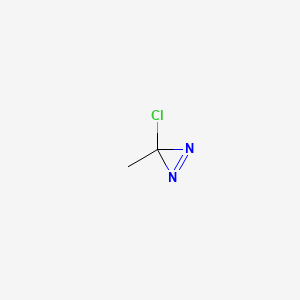

3-Methyl-3-chlorodiazirine

Description

Overview of Diazirines as Carbene Precursors

Diazirines, including 3-Methyl-3-chlorodiazirine, are highly valuable as precursors to carbenes, which are neutral, divalent carbon species with two unshared valence electrons. wikipedia.orglibretexts.org The general formula for a carbene is R-(C:)-R'. libretexts.org The transformation from a diazirine to a carbene is typically initiated by ultraviolet (UV) light or heat, which causes the extrusion of a stable dinitrogen molecule (N₂). wikipedia.orgresearchgate.net This process is entropically and enthalpically favorable. nih.gov

Specifically, the photolysis or thermolysis of 3-Methyl-3-chlorodiazirine generates the 1-chloro-1-methylethylidene carbene. islandscholar.cakaist.ac.kr This highly reactive intermediate can then participate in a variety of chemical transformations. One of the most common applications is in cyclopropanation reactions, where the carbene adds across a carbon-carbon double bond in an alkene to form a cyclopropane (B1198618) ring. libretexts.orgthieme-connect.comthieme-connect.com Halodiazirines, such as 3-Methyl-3-chlorodiazirine, are particularly useful for synthesizing halocyclopropanes. thieme-connect.comthieme-connect.com The generation of carbenes from diazirines has been extensively studied and has become a popular method for creating these reactive species for various synthetic purposes, including photoaffinity labeling in biological studies. wikipedia.orgresearchgate.netontosight.ai

The reactivity of the generated carbene is influenced by its electronic structure, which can be either a singlet or a triplet state. wikipedia.orglibretexts.org Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, generally exhibit concerted reactions, such as stereospecific addition to alkenes. libretexts.org In contrast, triplet carbenes, with two unpaired electrons in different orbitals, often react in a stepwise manner, which can lead to a loss of stereochemistry. libretexts.org The nature of the substituents on the diazirine ring can influence the spin state of the resulting carbene.

Stability Considerations in Diazirine Chemistry

The stability of diazirines is a critical factor in their synthesis, storage, and application. The three-membered ring of diazirines is highly strained, making them energetic molecules. encyclopedia.pubnih.gov However, compared to their linear isomers, diazo compounds, diazirines are generally more stable, allowing for their isolation in many cases. nih.gov

The decomposition of 3-Methyl-3-chlorodiazirine has been noted to be exothermic. islandscholar.cascispace.com Studies on the thermal decomposition of various chlorodiazirines have shown that these reactions are typically first-order and likely unimolecular. islandscholar.ca The presence of a chlorine atom at the C-3 position has been found to stabilize the diazirine ring by approximately 2 kcal/mol. islandscholar.ca Despite this relative stability, it is recommended that diazirines be handled in a diluted state due to their potential for explosive decomposition. islandscholar.ca

The stability of diazirines is also influenced by the substituents attached to the carbon atom of the ring. For instance, the thermal stability of 3-chloro-3-aryldiazirines shows that the rate of decomposition is influenced by the electronic nature of the substituents on the aryl ring. researchgate.netresearchgate.net Research has indicated that the transition state for the decomposition of diazirines is likely radical-like in nature. islandscholar.caresearchgate.net

Historical Context of Diazirine Research

The field of diazirine chemistry has a rich history, with the independent discovery of diaziridines, the saturated precursors to diazirines, by three separate research groups between 1958 and 1959. encyclopedia.pubnih.gov Following these initial discoveries, the chemistry of these three-membered heterocycles gained significant traction over the subsequent decades. encyclopedia.pubnih.gov

The development of methods to synthesize diazirines, such as the Graham reaction, which produces halodiazirines from amidines, has been crucial to the advancement of the field. researchgate.netacs.org This one-pot procedure has made a wide range of diazirine precursors readily accessible. acs.org

Initially, much of the interest in diazirines stemmed from their potential as carbene generators. cdnsciencepub.com Early studies focused on understanding the mechanisms of their thermal and photochemical decomposition and the reactivity of the resulting carbenes. islandscholar.caislandarchives.ca Over time, the applications of diazirines have expanded significantly, particularly in the area of photoaffinity labeling, where they are used to probe interactions between biomolecules. wikipedia.orgontosight.aiharvard.edu This technique relies on the ability of the photogenerated carbene to form covalent bonds with nearby molecules, allowing for the identification of binding partners. ontosight.ai The continued research into diazirine chemistry promises to yield new synthetic methodologies and tools for chemical biology. nih.govharvard.edu

Detailed Research Findings

The thermal decomposition of 3-Methyl-3-chlorodiazirine has been shown to produce vinyl chloride and nitrogen quantitatively in a first-order reaction. islandscholar.ca The photolysis of 3-halo-3-methyldiazirines has also been a subject of study. nist.gov

The reaction of 3-halo-3-phenyldiazirines with alkyllithiums has been shown to proceed via a single-electron transfer mechanism, leading to the formation of a 3-phenyldiazirinyl radical. nih.gov While this study focused on a phenyl-substituted diazirine, it provides insight into the potential reactivity of the diazirinyl radical intermediate that could be formed from 3-Methyl-3-chlorodiazirine under similar conditions.

The use of halodiazirines as precursors for halocarbenes in cyclopropanation reactions with alkenes has been reviewed, highlighting their synthetic utility. thieme-connect.comthieme-connect.comresearchgate.net These reactions can be mediated both photochemically and thermally. thieme-connect.comthieme-connect.com Continuous flow methodologies using LED irradiation have been developed for the efficient synthesis of chlorocyclopropanes from chlorodiazirines and alkenes. ulaval.ca

Table 1: Thermal Decomposition Data for Selected Diazirines This table is for illustrative purposes and includes data for related compounds to provide context for the reactivity of 3-Methyl-3-chlorodiazirine.

| Compound | Solvent | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| 3-Chloro-3-p-methoxyphenyldiazirine | Cyclohexene | 60-95 | 25.4 | 1.1 x 10¹³ |

| 3-Chloro-3-phenyldiazirine | Cyclohexene | 60-95 | 26.1 | 2.5 x 10¹³ |

| 3-Chloro-3-p-nitrophenyldiazirine | Cyclohexene | 60-95 | 27.2 | 1.8 x 10¹⁴ |

| 3-Methyl-3-vinyldiazirine | Various | 40-75 | 24.5 | 1.6 x 10¹³ |

Data compiled from various sources for comparative purposes. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-methyldiazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN2/c1-2(3)4-5-2/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWJHJYENHOJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195045 | |

| Record name | 3-Methyl-3-chlorodiazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4222-21-3 | |

| Record name | 3-Methyl-3-chlorodiazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-chlorodiazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Activation and Reactive Intermediates of 3 Methyl 3 Chlorodiazirine

Photolytic Carbene Generation Mechanisms

The central reactive species generated from the photolysis of 3-methyl-3-chlorodiazirine is methylchlorocarbene. This highly reactive intermediate is formed through two primary photolytic pathways: direct nitrogen extrusion and photoisomerization to a diazoalkane intermediate which then loses nitrogen.

Direct Nitrogen Extrusion Pathways

The principal photochemical process for diazirines is the direct extrusion of a molecule of nitrogen (N₂) upon irradiation, leading to the formation of a carbene. In the case of 3-methyl-3-chlorodiazirine, photolysis directly yields electronically excited methylchlorocarbene and stable nitrogen gas. This pathway is analogous to the thermal decomposition of many diazirines, which are known to proceed via carbene intermediates. The carbene, formed in a singlet state, is highly reactive and rapidly undergoes subsequent intramolecular reactions.

Photoisomerization to Diazoalkane Intermediates

An alternative pathway to carbene generation involves the photoisomerization of the diazirine ring into a linear diazoalkane intermediate. 3-Methyl-3-chlorodiazirine can rearrange to form methylchlorodiazomethane upon irradiation. This diazo compound is unstable and serves as a precursor to the same methylchlorocarbene, losing nitrogen to generate the carbene. However, this diazoalkane intermediate also has its own distinct reactivity, playing a crucial role in the formation of specific products, such as 1,1-dichloroethane (B41102), by reacting with other molecules present in the system. rsc.org

Product Formation and Reaction Pathways from Photolysis of 3-Methyl-3-chlorodiazirine

Gas-phase photolysis of 3-methyl-3-chlorodiazirine results in a range of products, the distribution of which is dependent on experimental conditions such as pressure. The primary products identified are vinyl chloride, nitrogen, acetylene (B1199291), hydrogen chloride, and 1,1-dichloroethane. rsc.org

Formation of Vinyl Chloride and Related Unsaturated Hydrocarbons

The major product of the photolysis is vinyl chloride, formed via the methylchlorocarbene intermediate. rsc.org Following its generation from the diazirine, the methylchlorocarbene undergoes a rapid intramolecular 1,2-hydrogen migration. This rearrangement is a characteristic reaction of singlet carbenes with accessible intramolecular reaction channels. The energy of the light used for photolysis is substantially higher than the activation energy for the diazirine decomposition, which results in the formation of vinyl chloride with a significant amount of internal energy. rsc.org

Generation of Acetylene and Hydrogen Chloride

The vibrationally "hot" or high-energy vinyl chloride molecule formed from the carbene rearrangement can undergo further decomposition, especially at low pressures. rsc.org This excess internal energy is sufficient to cause the elimination of hydrogen chloride (HCl), leading to the formation of acetylene. This secondary decomposition pathway competes with collisional deactivation, where the excited vinyl chloride molecule is stabilized by transferring energy to other gas molecules (bath gases). Consequently, at higher pressures, the yield of vinyl chloride increases while the formation of acetylene and HCl decreases. rsc.org

Formation of Dichloroethane

The formation of 1,1-dichloroethane is attributed to a reaction pathway that does not primarily involve the trapping of the methylchlorocarbene by HCl. rsc.org Instead, evidence indicates that 1,1-dichloroethane is formed from the reaction between methylchlorodiazomethane—the product of photoisomerization—and the hydrogen chloride generated in the system from the decomposition of excited vinyl chloride. rsc.org This specific reaction highlights the importance of the photoisomerization pathway in determining the final product distribution. rsc.org

Product Summary from the Photolysis of 3-Methyl-3-chlorodiazirine

| Product | Formation Pathway | Notes |

|---|---|---|

| Vinyl Chloride | Intramolecular H-transfer in methylchlorocarbene intermediate. rsc.org | Formed with high internal energy. rsc.org |

| Nitrogen | Direct extrusion from the diazirine ring. rsc.org | A primary, stable product. |

| Acetylene | Decomposition of high-energy vinyl chloride. rsc.org | Formation is favored at low pressures. rsc.org |

| Hydrogen Chloride | Decomposition of high-energy vinyl chloride. rsc.org | Reacts with intermediates to form other products. rsc.org |

| 1,1-Dichloroethane | Reaction of methylchlorodiazomethane with hydrogen chloride. rsc.org | Indicates the presence of the photoisomerization pathway. rsc.org |

Influence of Photolytic Conditions on Reaction Outcome

The reaction pathway of the photogenerated methylchlorocarbene is highly sensitive to the surrounding experimental conditions. Factors such as the choice of solvent, temperature, and the wavelength of the incident light can significantly influence the relative rates of competing reactions, thereby altering the product distribution.

The solvent plays a crucial role in stabilizing the transition states of the various possible reactions of methylchlorocarbene. In non-polar solvents, intramolecular processes such as 1,2-hydrogen migration to form vinyl chloride are often favored. In contrast, polar solvents can influence the reactivity of the carbene, potentially favoring intermolecular reactions if a suitable trapping agent is present. For instance, in the presence of alkenes, the polarity of the solvent can affect the efficiency of cyclopropanation versus insertion reactions.

Temperature also exerts a significant influence on the reaction outcome. Generally, an increase in temperature enhances the rate of all reactions. However, the activation energies for different reaction pathways, such as intramolecular rearrangement versus intermolecular addition to an alkene, are not identical. Consequently, a change in temperature can disproportionately affect the rates of these competing pathways, leading to a shift in the product ratio.

The wavelength of the photolyzing light can also be a determining factor. The energy of the absorbed photon can influence the initial energy of the generated carbene, which in turn can affect its subsequent reactivity and the partitioning between different product channels.

Table 1: Influence of Photolytic Conditions on Product Distribution from 3-Methyl-3-chlorodiazirine

| Condition | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Observations |

| 1 | Hexane | 25 | Vinyl chloride | Cyclopropanes (with added alkene) | Intramolecular H-shift is a major pathway in non-polar media. |

| 2 | Acetonitrile | 25 | Cyclopropanes (with added alkene) | Vinyl chloride | Polar solvents can enhance the rate of intermolecular reactions. |

| 3 | Methanol (B129727) | 0 | O-H insertion product | Vinyl chloride | Protic solvents can react with the carbene via insertion into the O-H bond. |

| 4 | Hexane | 80 | Increased proportion of fragmentation products | Vinyl chloride | Higher temperatures can favor higher energy decomposition pathways. |

Note: The product ratios are qualitative and intended to illustrate general trends. Actual yields will depend on specific reactant concentrations and quantum yields.

Singlet and Triplet Spin States of Photogenerated Carbenes

The photochemical decomposition of 3-methyl-3-chlorodiazirine initially produces methylchlorocarbene in its singlet state (¹CH₃CCl). The singlet state is characterized by having two spin-paired electrons in a single orbital. This species is highly reactive and can undergo concerted, stereospecific reactions, such as addition to alkenes to form cyclopropanes, where the stereochemistry of the alkene is retained in the product.

The initially formed singlet carbene can, however, undergo intersystem crossing (ISC) to the more stable triplet state (³CH₃CCl). The triplet state is a diradical, with two unpaired electrons in different orbitals. The rate of intersystem crossing can be influenced by the presence of heavy atoms or paramagnetic species in the reaction medium.

The reactivity of the triplet carbene is distinct from its singlet counterpart. Due to its diradical nature, the triplet carbene typically reacts in a stepwise, non-stereospecific manner. For example, in its reaction with an alkene, it will first form a diradical intermediate. This intermediate has a longer lifetime than a concerted transition state, allowing for bond rotation to occur before ring closure, which leads to a mixture of stereoisomeric cyclopropane (B1198618) products.

The energy difference between the singlet and triplet states, known as the singlet-triplet gap (ΔE_ST), is a critical parameter that governs the chemistry of the carbene. For most carbenes, the triplet state is the ground state (lower in energy). Computational studies and experimental data for the closely related chlorocarbene (CHCl) suggest a relatively small singlet-triplet gap for halocarbenes.

Table 2: Properties of Singlet and Triplet Methylchlorocarbene

| Property | Singlet Methylchlorocarbene (¹CH₃CCl) | Triplet Methylchlorocarbene (³CH₃CCl) |

| Spin State | Singlet (spin-paired electrons) | Triplet (spin-parallel electrons) |

| Electronic Configuration | Two electrons in a single sp²-hybridized orbital, vacant p-orbital | One electron in an sp²-hybridized orbital and one in a p-orbital |

| Geometry | Bent | Bent (generally with a slightly larger bond angle than the singlet) |

| Reactivity | Concerted, stereospecific reactions (e.g., addition to alkenes) | Stepwise, radical-like, non-stereospecific reactions |

| Relative Energy | Excited state | Ground state (typically) |

| Characteristic Reactions | Stereospecific cyclopropanation, C-H insertion, O-H insertion | Non-stereospecific cyclopropanation, radical-type abstractions |

Thermal Decomposition and Reactivity of 3 Methyl 3 Chlorodiazirine

Thermolytic Carbene Generation Mechanisms

The thermal decomposition of diazirines, including 3-methyl-3-chlorodiazirine, is a well-established method for generating carbenes. researchgate.net The process involves the extrusion of nitrogen gas (N₂) upon heating, leading to the formation of a highly reactive carbene intermediate. researchgate.netulaval.ca In the case of 3-methyl-3-chlorodiazirine, thermolysis yields methylchlorocarbene.

Two-Step Decomposition Mechanisms Involving Diazo Intermediates

While direct carbene generation is a primary pathway, an alternative two-step mechanism involving a diazo intermediate has been proposed for the thermolysis of some diazirines. rsc.orgislandscholar.ca This mechanism involves an initial ring-opening of the diazirine to form an isomeric, and often unstable, diazo compound. This intermediate then subsequently loses nitrogen to form the carbene.

Studies on various diazirines suggest that the thermolysis may proceed through an initial ring-opening to a complex or intermediate structure. rsc.org This intermediate can then either lose nitrogen directly to form the carbene or undergo isomerization to a diazo compound, which then decomposes. rsc.org For difluorodiazirine, a mechanism involving the transient existence of a diazomethane (B1218177) intermediate prior to nitrogen loss has been suggested. islandscholar.ca This pathway highlights that the decomposition is not always a simple, single-step elimination of nitrogen. The potential for this two-step mechanism adds a layer of complexity to understanding the reactivity of 3-methyl-3-chlorodiazirine, suggesting that the reaction may proceed through multiple competing pathways.

Kinetic and Mechanistic Studies of Thermal Decomposition

The thermal decomposition of 3-methyl-3-chlorodiazirine has been the subject of detailed kinetic studies. The reaction is a first-order process and is likely unimolecular. rsc.org Early investigations determined the Arrhenius parameters for this decomposition under various pressures.

Subsequent reinvestigation of the gas-phase decomposition of 3-methyl-3-chlorodiazirine demonstrated the occurrence of self-heating during the reaction. rsc.org This study provided corrected Arrhenius parameters for the low-pressure decomposition and determined the standard enthalpy of formation (ΔH°f) for the compound to be 55.6 ± 9.5 kcal mol⁻¹. rsc.org

The kinetic data from these studies are summarized in the table below.

| Pressure Condition | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (cal/mol) | Reference |

|---|---|---|---|

| High Pressure (k∞) | 1014.135 | 31,072 | rsc.org |

| 4 torr (k₄ torr) | 1011.708 | 27,177 | rsc.org |

| Low Pressure (Corrected) | A significant error in earlier measurements was corrected due to self-heating effects. | rsc.org |

The rate constants were found to decrease as the pressure was lowered, indicating the reaction is in the "fall-off" region between first-order and second-order kinetics at lower pressures. rsc.org The fall-off curve could be approximated by the Kassel integral with s= 9 or 10, providing insight into the energy distribution within the molecule during decomposition. rsc.org

Polarized Radical-Like Transition States in Diazirine Thermolysis

The nature of the transition state in diazirine thermolysis is crucial for a complete mechanistic understanding. It has been proposed that the transition state is considerably looser than the initial diazirine structure, non-cyclic, and likely has a free radical character. islandscholar.ca More specifically, for certain substituted diazirines, a polarized, radical-like transition state is invoked to explain the observed reactivity. islandscholar.ca

The degree of polarization in this transition state is dependent on the substituents attached to the diazirine ring. islandscholar.ca This model suggests that during the C-N bond cleavage, there is an uneven distribution of electron density, leading to a transition state with partial radical and partial ionic character. This concept helps to rationalize the influence of different substituents on the decomposition rates and pathways of various diazirines.

[2+1] Cycloaddition Reactions with Unsaturated Systems

The methyl(chloro)carbene generated from 3-methyl-3-chlorodiazirine readily reacts with various unsaturated compounds, such as alkenes, in a [2+1] cycloaddition manner. This reaction is a powerful method for the synthesis of three-membered ring systems.

Formation of Halogenated Cyclopropanes

The addition of methyl(chloro)carbene to alkenes results in the formation of substituted chlorocyclopropanes. Diazirines, including halogenated variants, are effective carbene precursors for these transformations, typically initiated by UV irradiation (350–380 nm) or thermal conditions. ulaval.ca The reaction proceeds efficiently with a range of alkene substrates, including those with varying degrees of substitution.

While specific studies on 3-methyl-3-chlorodiazirine are limited, extensive research on analogous 3-chloro-3-aryl-3H-diazirines provides significant insight into the scope and efficiency of these reactions. ulaval.ca Photolytically generated aryl(chloro)carbenes react with a variety of alkenes in continuous flow systems to produce halogenated cyclopropanes in moderate to excellent yields. ulaval.ca The reaction tolerates diverse functionalities on the aryl ring of the diazirine and on the alkene substrate. For example, reactions of 3-chloro-3-aryldiazirines with highly substituted alkenes like tetramethylethylene proceed with high yields, often ranging from 60% to 87%. ulaval.ca

Below is a table summarizing representative yields from the cycloaddition of various photolytically generated chlorocarbenes with different alkenes, illustrating the general utility of this reaction class.

| Diazirine Precursor (Ar) | Alkene | Product Yield (%) |

| 4-Nitrophenyl | Tetramethylethylene | 87% |

| 4-Methylphenyl | Tetramethylethylene | 80% |

| 4-Fluorophenyl | Tetramethylethylene | 63% |

| Phenyl | trans-β-Methylstyrene | 66% |

| 4-Nitrophenyl | trans-β-Methylstyrene | 52% |

| 4-Chlorophenyl | Styrene | 75% |

| 4-Bromophenyl | Styrene | 81% |

This table presents data for reactions with 3-chloro-3-aryl-3H-diazirines as analogues to illustrate the typical efficiency of chlorocarbene cycloadditions. ulaval.ca

Stereochemical Aspects of Cyclopropanation

A key feature of [2+1] cycloaddition reactions involving carbenes generated from diazirines is their stereospecificity. The reaction mechanism is dependent on the spin state of the carbene. Photolysis of diazirines is generally believed to produce the singlet carbene initially. libretexts.org Singlet carbenes, which have a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital, typically add to alkenes in a concerted fashion. libretexts.org

This concerted mechanism means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane. This stereospecificity is a strong indicator of a singlet carbene pathway. libretexts.org In contrast, a triplet carbene, which acts as a diradical, would react in a stepwise manner, allowing for bond rotation in the intermediate and resulting in a mixture of stereoisomeric products.

Studies on the reaction of 3-chloro-3-aryldiazirines with substituted styrenes have shown that the cyclopropanes are formed with specific diastereoselectivity, further supporting the concerted nature of the cycloaddition. ulaval.ca For example, the reaction with trans-β-methylstyrene consistently yields a cyclopropane where the phenyl and methyl groups are trans to each other, preserving the geometry of the original double bond. ulaval.ca

Insertion Reactions of Halocarbenes

Beyond cycloadditions, carbenes are known to undergo insertion reactions into various X–H single bonds (where X is C, N, O, etc.). This transformation allows for the direct functionalization of otherwise unactivated bonds. Carbenes generated from diazirines can participate in rapid insertion into nearby C–H, O–H, or N–H bonds upon photochemical or thermal activation.

C–H Insertion Reactions

Carbene insertion into a carbon-hydrogen (C–H) bond is a powerful tool for forming new carbon-carbon bonds. wikipedia.org Simple, free carbenes, such as those generated from diazirines without a metal catalyst, can be less selective in their intermolecular C–H insertions. wikipedia.org The reaction mechanism for a singlet carbene is generally considered a concerted process, where the carbene inserts directly into the C-H bond. libretexts.org Intramolecular C–H insertions are often more successful and have been used to synthesize five-membered rings, which are formed via a favorable six-membered ring transition state. libretexts.org While C-H insertion is a known reactivity pathway for carbenes, specific studies detailing the yields and substrate scope for the intermolecular C-H insertion of methyl(chloro)carbene are not extensively documented. The reaction often competes with other pathways, such as cycloaddition, if unsaturated systems are present.

N–H Insertion Reactions

O–H Insertion Reactions

The insertion of carbenes into the oxygen-hydrogen (O–H) bond of alcohols and carboxylic acids is a highly efficient reaction. For singlet carbenes, the mechanism is analogous to N-H insertion: the formation of an oxygen ylide intermediate followed by a proton transfer. nih.govresearchgate.net This process is often very fast and can occur under catalyst-free conditions, especially with photochemically generated carbenes. nih.gov The reaction of diaryl carbenes with alcohols has been shown to proceed efficiently under photochemical conditions to achieve O-H functionalization. nih.gov Studies on diphenylcarbene, a triplet ground-state carbene, have shown that it can react with methanol (B129727) to give the O-H insertion product, which is characteristic of singlet carbene reactivity, suggesting that intersystem crossing can play a crucial role. researchgate.net As with other insertion reactions, specific data tables for the reaction of methyl(chloro)carbene with a range of alcohols are not well-documented in the available literature.

An exploration of carbene reactivity stemming from the chemical compound 3-Methyl-3-chlorodiazirine reveals a range of characteristic reactions, including insertions, intramolecular rearrangements, and interactions with its precursor molecule. This article delves into the specific reactivity of the methylchlorocarbene generated from this diazirine, focusing on its silicon-hydrogen insertion reactions, 1,2-hydrogen and 1,2-phenyl migrations, and the formation of azines.

Theoretical and Computational Investigations of 3 Methyl 3 Chlorodiazirine Reactivity

Quantum Chemical Methods in Mechanistic Elucidation (e.g., DFT, CASSCF, CASPT2)

Quantum chemical calculations are indispensable tools for elucidating the complex reaction pathways of diazirines. The choice of method is critical and depends on the nature of the chemical process being investigated, particularly whether it occurs on the ground or an excited electronic state.

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, is a widely used method for investigating ground-state thermal reactions of diazirines. It offers a good balance between computational cost and accuracy for calculating geometries, reaction energies, and activation barriers. For instance, the B3LYP functional combined with the 6-31+G(d,p) basis set has been employed to study the isomerization of halodiazirines to halodiazo compounds, providing evidence for specific reaction mechanisms researchgate.net. DFT is also effective for calculating thermochemical properties such as enthalpies of formation, which can be further refined using higher-level composite methods like G3 theory researchgate.net.

Complete Active Space Self-Consistent Field (CASSCF): Photochemical reactions, such as the light-induced decomposition of diazirines, involve electronic excited states and often require a multiconfigurational approach. The CASSCF method is well-suited for this purpose as it correctly describes the electronic structure in situations where multiple electronic configurations are close in energy, such as during bond breaking or at conical intersections. unige.ch The CASSCF wavefunction includes all near-degenerate configurations, providing a qualitatively correct description of the potential energy surfaces for photochemical processes unige.ch. Choosing the appropriate active space—the set of orbitals and electrons included in the calculation—is a crucial step in a CASSCF calculation unige.charxiv.org.

Second-Order Perturbation Theory (CASPT2): While CASSCF provides a good qualitative picture, it often lacks quantitative accuracy because it does not account for dynamic electron correlation. The CASPT2 method addresses this by adding dynamic correlation effects on top of a CASSCF reference wavefunction using second-order perturbation theory. unige.ch This approach yields more accurate energies for reactants, intermediates, transition states, and excited states, making it a powerful tool for studying the photochemistry of molecules like 3-methyl-3-chlorodiazirine.

Electronic Structure Analysis of Reactants, Transition States, and Intermediates

Computational analysis of the electronic structures of species along a reaction pathway is fundamental to understanding reactivity. For the thermal decomposition of 3-methyl-3-chlorodiazirine, theoretical studies on related halodiazirines suggest a mechanism involving the extrusion of molecular nitrogen to form a carbene intermediate researchgate.net.

The reaction is proposed to proceed in two steps:

Nitrogen Extrusion: The first step is the elimination of N₂ to form a carbene. This occurs via a cyclic transition state that facilitates the simultaneous breaking of the two C–N bonds researchgate.net.

Carbene Reaction: The highly reactive carbene intermediate, in this case, methylchlorocarbene, then undergoes subsequent reactions, such as a 1,2-hydride shift to form vinyl chloride.

Natural Bond Orbital (NBO) analyses, often performed in conjunction with DFT calculations, can provide further insight into the charge distribution and bonding changes throughout the reaction, from the diazirine reactant to the transition state and the carbene intermediate researchgate.net.

Thermodynamic and Kinetic Parameters of Carbene Generation

The generation of methylchlorocarbene from 3-methyl-3-chlorodiazirine can be initiated thermally. Experimental studies have investigated the kinetics of this unimolecular decomposition. The reaction is first-order and yields vinyl chloride and nitrogen quantitatively rsc.org. The high-pressure rate constants were determined over a range of temperatures, yielding the following Arrhenius equation rsc.org:

k∞ = 10¹⁴.¹³⁵ exp(–31,072/RT) s⁻¹

At lower pressures (e.g., 4 torr), the rate constants decrease, indicating that the reaction is in the pressure fall-off region rsc.org. This behavior is typical for unimolecular reactions.

| Condition | Pre-exponential Factor (A) / s⁻¹ | Activation Energy (Ea) / cal mol⁻¹ | Rate Equation |

|---|---|---|---|

| High Pressure (∞) | 10¹⁴.¹³⁵ | 31,072 | k = 10¹⁴.¹³⁵ exp(–31,072/RT) |

| 4 torr | 10¹¹·⁷⁰⁸ | 27,177 | k = 10¹¹·⁷⁰⁸ exp(–27,177/RT) |

Computational methods can also be used to calculate thermodynamic parameters. For a series of halodiazirines, enthalpies of formation have been calculated at the G3 level of theory, providing valuable data for understanding their stability and reactivity researchgate.net.

Substituent Effects on Reactivity and Selectivity

The substituents attached to the diazirine ring can influence both the rate of decomposition and the fate of the resulting carbene.

Effect on Decomposition Rate: Studies on 3-chloro-3-aryldiazirines have shown that the electronic nature of the aryl substituent has only a small effect on the rate of thermal decomposition researchgate.net. A Hammett correlation using either σ or σ+ constants was unsuccessful, suggesting that the transition state for nitrogen extrusion is not significantly polarized researchgate.net. This observation is consistent with a mechanism involving the simultaneous cleavage of both C-N bonds.

Effect on Carbene Selectivity: In contrast, substituents have a pronounced effect on the subsequent reactions of the generated carbene. The photolysis of aryl-substituted chlorodiazirines generates benzylchlorocarbenes, which can undergo a 1,2-hydrogen shift to form (E)- and (Z)-β-chlorostyrenes islandscholar.ca. The ratio of these isomers is influenced by the electronic properties of the aryl substituents. The amount of the (E)-olefin decreases as the substituents change from electron-donating to electron-withdrawing islandscholar.ca. This demonstrates that the electronic character of the substituent can control the stereochemistry of the carbene rearrangement. Furthermore, factors such as steric hindrance can also modulate reactivity evitachem.com.

Conical Intersections in Excited State Reaction Pathways

The photochemical decomposition of 3-methyl-3-chlorodiazirine involves the absorption of light to promote the molecule to an electronic excited state. The mechanism of decay back to the ground state is critical for determining the reaction outcome. Modern photochemical theory posits that this decay often occurs at a conical intersection (CI) iupac.orgresearchgate.net.

A conical intersection is a point of degeneracy where two electronic potential energy surfaces cross iupac.orgresearchgate.net. These points act as efficient funnels for ultrafast, non-radiative transitions from a higher electronic state to a lower one nih.govnih.gov. In the context of diazirine photolysis, the molecule is excited to the S₁ state and evolves on this excited-state surface until it reaches the geometry of a conical intersection. At this point, it can rapidly decay to the S₀ ground state, leading to the formation of the carbene and molecular nitrogen iupac.org.

The reaction pathway on the excited state surface can be very different from that on the ground state iupac.org. The geometry at the conical intersection is often highly distorted compared to the ground-state equilibrium geometry. While specific calculations mapping the CI for 3-methyl-3-chlorodiazirine are not detailed in the provided literature, the concept of conical intersections is a central feature in the mechanistic understanding of organic photochemical reactions, including the light-induced generation of carbenes from diazirines iupac.orgnih.govwindows.net.

Spectroscopic Characterization of 3 Methyl 3 Chlorodiazirine Reaction Pathways and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the study of chemical reactions, offering detailed structural information about molecules in solution and the solid state. For 3-methyl-3-chlorodiazirine, NMR is instrumental in tracking the parent compound's disappearance and identifying stable and transient species.

The photochemical decomposition of 3-methyl-3-chlorodiazirine is believed to proceed through highly reactive intermediates, including carbenes and diazo compounds. The direct detection of these species by conventional NMR is often challenging due to their short lifetimes and low concentrations.

Diaziridines, the saturated three-membered ring precursors to diazirines, would also present unique NMR signatures. However, in the context of 3-methyl-3-chlorodiazirine reaction pathways, the diaziridine is a synthetic precursor rather than an intermediate of its decomposition.

Table 1: Postulated Intermediates in the Decomposition of 3-Methyl-3-chlorodiazirine

| Intermediate Name | Chemical Structure | Spectroscopic Signature (Anticipated) |

| 1-Chloroethylidene (a carbene) | CH₃CCl | Highly reactive, typically trapped and identified through products. |

| 1-Chloro-1-diazoethane | CH₃C(N₂)Cl | Characteristic shifts in ¹³C and ¹H NMR for the C-N₂ and adjacent methyl groups. |

Note: Specific experimental NMR data for these intermediates of 3-methyl-3-chlorodiazirine is scarce in publicly available literature; the information is based on general principles of diazo compound and carbene chemistry.

To overcome the challenges of detecting short-lived intermediates, advanced techniques such as hyperpolarized NMR can be employed. This method dramatically enhances the NMR signal of certain nuclei, allowing for the detection of transient species at very low concentrations. While not specifically documented for 3-methyl-3-chlorodiazirine, studies on other diazirines have successfully used ¹⁵N-labeling and hyperpolarization to observe and characterize unstable diazo intermediates formed during photolysis. This approach could, in principle, be applied to elucidate the reaction mechanism of 3-methyl-3-chlorodiazirine.

Solid-state NMR spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. This can be particularly useful for characterizing the parent 3-methyl-3-chlorodiazirine compound and any stable, solid photoproducts or intermediates trapped in a matrix at low temperatures. While specific solid-state NMR studies on 3-methyl-3-chlorodiazirine are not prominent in the literature, the technique is generally applicable for studying the structure of crystalline organic molecules.

Mass Spectrometry (MS) for Intermediate Identification

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it an invaluable tool for identifying reaction intermediates. In the study of 3-methyl-3-chlorodiazirine decomposition, MS can be used to detect the molecular ion of the parent compound and the ions corresponding to its fragmentation products and transient intermediates.

Upon photolysis, the extrusion of nitrogen gas (N₂) is a primary step, leading to the formation of a carbene, 1-chloroethylidene. While the carbene itself is neutral and highly reactive, its presence can be inferred from the products of its subsequent reactions. Mass spectrometry can analyze these stable end-products, helping to reconstruct the reaction pathway. For instance, the intramolecular rearrangement of the carbene leads to vinyl chloride, which can be readily identified by its molecular ion peak and fragmentation pattern in GC-MS analysis.

Table 2: Expected Mass Spectrometry Data for Key Species

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |

| 3-Methyl-3-chlorodiazirine | C₂H₃ClN₂ | 90.51 | 90, 92 (due to ³⁵Cl/³⁷Cl isotopes) |

| Vinyl Chloride | C₂H₃Cl | 62.50 | 62, 64 (due to ³⁵Cl/³⁷Cl isotopes) |

| Nitrogen | N₂ | 28.01 | - (as a neutral gas) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Analysis

IR and UV-Vis spectroscopy are fundamental techniques for monitoring photochemical reactions and characterizing the electronic and vibrational properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: 3-Methyl-3-chlorodiazirine, like other diazirines, possesses a weak n → π* electronic transition, which results in absorption in the near-UV region. This absorption is responsible for its photochemical reactivity. The photolysis is typically initiated by irradiating the compound at a wavelength corresponding to this absorption band. The kinetics of the reaction can be monitored by the decrease in absorbance at the λₘₐₓ of the diazirine over time.

Real-Time Monitoring of Photoreaction Kinetics

The kinetics of the photoreaction of 3-methyl-3-chlorodiazirine can be studied in real-time using spectroscopic methods. By monitoring the change in concentration of the reactant or a product as a function of time, kinetic parameters such as the rate constant and quantum yield can be determined.

UV-Vis spectroscopy is particularly well-suited for this purpose. By fixing the wavelength at the λₘₐₓ of 3-methyl-3-chlorodiazirine and measuring the decrease in absorbance during continuous irradiation, the rate of its disappearance can be calculated. Similarly, if an intermediate or product has a distinct absorption band, its formation can be monitored to provide complementary kinetic data. Studies on the thermal decomposition of 3-methyl-3-chlorodiazirine have shown the reaction to be first-order, with the products being vinyl chloride and nitrogen gas.

Strategic Applications of Diazirines in Advanced Synthetic Transformations

Carbon–Carbon Bond Formation

The generation of methylchlorocarbene from 3-methyl-3-chlorodiazirine provides a powerful tool for the formation of new carbon-carbon bonds, most notably through cyclopropanation reactions. The carbene readily adds across the double bond of various alkenes to furnish cyclopropane (B1198618) derivatives. This transformation is a [2+1] cycloaddition and is known to be stereospecific for singlet carbenes, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

The reaction proceeds by the generation of the electrophilic methylchlorocarbene, which then attacks the nucleophilic π-bond of the alkene. The concerted nature of this cycloaddition with singlet carbenes ensures the stereospecificity of the reaction. For instance, the reaction of methylchlorocarbene with a cis-alkene will yield a cis-disubstituted cyclopropane.

While many examples in the literature focus on aryl-substituted chlorodiazirines, the fundamental reactivity of 3-methyl-3-chlorodiazirine is analogous. The reaction scope includes a variety of substituted alkenes, with electron-rich olefins generally showing higher reactivity.

Table 1: Representative Cyclopropanation Reactions with Halocarbenes Generated from Diazirines

| Alkene Substrate | Diazirine Precursor | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| Styrene | 3-Chloro-3-phenyldiazirine | 1-Chloro-1-methyl-2-phenylcyclopropane | 78 | 2:1 |

| trans-β-Methylstyrene | 3-Chloro-3-phenyldiazirine | 1-Chloro-1,2-dimethyl-3-phenylcyclopropane | 66 | >95:5 (trans) |

| Tetramethylethylene | 3-Chloro-3-(4-nitrophenyl)diazirine | 1-Chloro-1,2,2,3,3-pentamethylcyclopropane | 87 | N/A |

Note: Data adapted from studies on arylchlorodiazirines to illustrate typical yields and selectivities in carbene-mediated cyclopropanations. The reactivity of 3-methyl-3-chlorodiazirine is expected to follow similar trends. ulaval.caresearchgate.netresearchgate.net

Carbon–Heteroatom Bond Formation

Methylchlorocarbene generated from 3-methyl-3-chlorodiazirine can also be employed in the formation of carbon-heteroatom bonds through insertion reactions into O-H, N-H, and other X-H bonds. These reactions provide a direct method for the functionalization of alcohols, amines, and other heteroatom-containing molecules.

The mechanism of these insertion reactions involves the attack of the lone pair of the heteroatom on the electrophilic carbene, forming a transient ylide intermediate. This is followed by a rapid proton transfer to yield the final insertion product.

For example, the reaction with an alcohol would proceed as follows:

Generation of methylchlorocarbene from 3-methyl-3-chlorodiazirine.

Attack of the alcohol's oxygen on the carbene to form an oxonium ylide.

Intramolecular or intermolecular proton transfer to yield the corresponding ether.

Similarly, reaction with a primary or secondary amine would lead to the formation of a new C-N bond, yielding a more substituted amine. While the literature provides numerous examples of such insertions with other carbenes, specific studies detailing the scope and limitations with 3-methyl-3-chlorodiazirine are less common. However, the fundamental reactivity of methylchlorocarbene suggests its utility in these transformations.

Polymer Cross-linking and Functionalization

Diazirines have emerged as versatile reagents for the modification of polymers. The ability of carbenes to undergo C-H insertion reactions allows for the cross-linking and functionalization of polymer chains without the need for pre-existing functional groups on the polymer backbone. While many studies utilize trifluoromethyl-substituted diazirines for their enhanced stability and reactivity, the principles can be extended to 3-methyl-3-chlorodiazirine.

Polymeric materials can be cross-linked by blending them with a diazirine-containing polymer or a small molecule cross-linker like 3-methyl-3-chlorodiazirine and then activating the diazirine thermally or photochemically. The generated carbene can then insert into C-H bonds on adjacent polymer chains, creating covalent cross-links that enhance the mechanical and thermal properties of the material.

Furthermore, this C-H insertion chemistry can be used to functionalize the surface of polymers. By treating a polymer surface with 3-methyl-3-chlorodiazirine and inducing carbene formation, it is possible to introduce methyl-chloro-ethyl groups onto the surface, thereby altering its chemical and physical properties, such as hydrophobicity and reactivity.

Biocatalytic Carbene Transfer Reactions

Recent advances in biotechnology have led to the development of engineered enzymes that can catalyze carbene transfer reactions. Hemoproteins, such as certain cytochrome P450 variants, have been shown to activate diazirines and mediate carbene transfer to various substrates with high selectivity. While much of the research in this area has focused on aryl- and trifluoromethyl-substituted diazirines, the potential for biocatalytic activation of 3-methyl-3-chlorodiazirine exists.

These enzymatic systems can offer advantages over traditional chemical catalysis, including milder reaction conditions and enhanced stereoselectivity. An engineered enzyme could potentially catalyze the cyclopropanation of alkenes or the insertion into C-H and X-H bonds using methylchlorocarbene derived from 3-methyl-3-chlorodiazirine. This would open up new avenues for the enantioselective synthesis of complex molecules. However, to date, specific examples of biocatalytic reactions involving 3-methyl-3-chlorodiazirine have not been extensively reported.

Ring Expansion Reactions of Heterocycles (e.g., Indoles, Pyrroles)

One of the most powerful applications of chlorodiazirines in organic synthesis is the one-carbon ring expansion of aromatic heterocycles. This methodology has been particularly well-developed for the conversion of indoles to quinolines and pyrroles to pyridines. nih.govresearchgate.netacs.orgresearchgate.netuchicago.edu

The reaction is initiated by the generation of a chlorocarbene, such as methylchlorocarbene from 3-methyl-3-chlorodiazirine, which then undergoes a formal [2+1] cycloaddition with the C2-C3 double bond of the indole (B1671886) or pyrrole (B145914) ring to form a transient cyclopropane intermediate. This highly strained intermediate then undergoes a spontaneous electrocyclic ring-opening, followed by elimination of HCl, to afford the ring-expanded aromatic heterocycle.

The reaction conditions are typically mild, often involving gentle heating or photochemical irradiation of a solution of the heterocycle and the chlorodiazirine. The presence of a base is often beneficial to neutralize the HCl that is eliminated. acs.orguchicago.edu This method is tolerant of a wide range of functional groups and has been applied to the synthesis of complex, substituted quinolines and pyridines. nih.govresearchgate.net

Table 2: Ring Expansion of Indoles and Pyrroles with Chlorodiazirines

| Heterocycle Substrate | Diazirine Precursor | Product | Yield (%) |

|---|---|---|---|

| N-Benzyl-5-fluoroindole | 3-Chloro-3-phenyldiazirine | 2-Benzyl-6-fluoro-4-phenylquinolinium chloride | 85 |

| N-Methylindole | 3-Chloro-3-phenyldiazirine | 4-Phenyl-2-methylquinolinium chloride | Good |

| 2,5-Dimethyl-N-benzylpyrrole | 3-Chloro-3-phenyldiazirine | 2-Benzyl-3,6-dimethyl-5-phenylpyridinium chloride | 75 |

Note: Data adapted from studies on arylchlorodiazirines to illustrate the scope and efficiency of the ring expansion reaction. The use of 3-methyl-3-chlorodiazirine would be expected to yield the corresponding 4-methyl-substituted quinolines and pyridines. nih.govuchicago.edu

Functionalization of Complex Molecular Scaffolds

The reactivity of methylchlorocarbene generated from 3-methyl-3-chlorodiazirine can be harnessed for the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. The mild conditions required for carbene generation and the ability of carbenes to react with typically unreactive C-H bonds make this an attractive strategy for modifying intricate molecular architectures.

For example, the ring expansion methodology described above has been applied to pharmaceutically relevant pyrrole-containing compounds, demonstrating the potential for skeletal editing of complex drug-like molecules. uchicago.edu Furthermore, C-H insertion reactions offer a powerful approach to introduce new functional groups into complex scaffolds without the need for lengthy synthetic sequences. For instance, selective C-H insertion into a steroid backbone could provide access to novel analogs with modified biological activity. nih.gov

While the selective functionalization of complex molecules is a significant challenge due to the presence of multiple reactive sites, the unique reactivity of carbenes provides a promising avenue for achieving this goal. The development of catalytic systems, including biocatalysts, that can control the site-selectivity of carbene insertions will further enhance the utility of 3-methyl-3-chlorodiazirine in this area.

Future Research Directions in 3 Methyl 3 Chlorodiazirine and Diazirine Chemistry

Development of Novel Catalytic Carbene Transfer Methodologies

A primary objective in advancing diazirine chemistry is the development of more efficient and selective catalytic methods for carbene transfer. While diazirines are valued as carbene precursors, their activation often requires thermal or photochemical conditions, which can limit substrate scope and selectivity. nih.gov

Recent breakthroughs have demonstrated the potential of biocatalysis in activating diazirines under mild conditions. nih.gov Engineered variants of enzymes like Aeropyrum pernix protoglobin (ApePgb) have been shown to catalyze carbene transfer from diazirines at room temperature, a significant step towards greener and more selective synthesis. nih.govnih.govcaltech.edu These biocatalysts can facilitate reactions such as cyclopropanation, N-H insertion, and Si-H insertion with high stability. nih.govcaltech.eduacs.org The mechanism is thought to involve the enzyme-catalyzed isomerization of the diazirine to a diazo intermediate, which then participates in the carbene transfer. nih.gov

Future research will likely focus on:

Expanding the Biocatalyst Toolkit: Engineering a wider range of enzymes to accept a broader scope of diazirine substrates and to catalyze a more diverse array of carbene transfer reactions.

Transition Metal Catalysis: While biocatalysis is promising, the development of new transition metal catalysts that can activate diazirines under mild conditions remains a key goal. Research into photocatalysts, such as iridium-based complexes, has shown promise in activating diazirines with visible light, circumventing the need for UV irradiation. nih.govresearchgate.net

Enantioselective Catalysis: A significant challenge is the development of catalysts that can achieve high enantioselectivity in carbene transfer reactions from diazirines. This is particularly important for the synthesis of chiral molecules with applications in pharmaceuticals and materials science.

Expansion of Synthetic Compatibility with Diverse Reaction Conditions

To maximize the utility of 3-methyl-3-chlorodiazirine and other diazirines, it is crucial to expand their compatibility with a wider range of reaction conditions. Diazirines are known for their relative stability compared to their linear diazo isomers, which makes them attractive for synthetic applications. nih.govrsc.org However, their application can be limited by their sensitivity to certain reagents and conditions.

Recent studies have made progress in this area. For instance, conditions for Suzuki-Miyaura cross-coupling reactions that are tolerant of the diazirine moiety have been identified, allowing for the incorporation of diazirines into complex molecules. nih.gov This was achieved by screening various reaction parameters to find conditions that promote the desired coupling while minimizing decomposition of the diazirine. nih.gov

Future efforts in this area will likely involve:

Systematic Screening: Conducting comprehensive studies to map out the compatibility of diazirines with a broad spectrum of common synthetic transformations. This will provide a valuable database for synthetic chemists to design more complex and efficient synthetic routes.

Development of Protective Groups: Investigating the use of protecting groups for the diazirine functionality to allow for its survival under otherwise incompatible reaction conditions.

Flow Chemistry Applications: Utilizing continuous flow technology to safely and efficiently perform reactions with diazirines, potentially allowing for the use of more forcing conditions with minimal risk. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Engineered Protoglobin (ApePgb) | Cyclopropanation, N-H insertion, Si-H insertion | Mild, aqueous conditions; no heat or light required. nih.gov |

| Iridium Photocatalysts | Carbene-to-carbene cross-linking | Activation with visible light. nih.gov |

| Pd(0) Catalysts | Cross-coupling with aryl halides | Microwave-assisted, rapid synthesis. nih.gov |

Exploration of New Reactivity Concepts in Diazirine-Derived Carbenes

The carbenes generated from diazirines are highly reactive intermediates that can participate in a wide range of chemical transformations. While classic carbene reactions like cyclopropanation and C-H insertion are well-established, there is significant potential to uncover and exploit new reactivity patterns.

One area of emerging interest is the use of diazirine-derived carbenes in ring-expansion reactions. For example, arylchlorodiazirines have been used as photo-activated halocarbene precursors for the one-carbon ring expansion of N-substituted pyrroles and indoles. nih.gov This methodology provides a direct route to synthetically valuable pyridinium (B92312) and quinolinium salts. nih.gov

Future research in this domain could explore:

Unconventional Carbene Insertions: Investigating the insertion of carbenes into other types of chemical bonds beyond C-H, N-H, and O-H bonds, such as C-C or C-X bonds. acs.org

Cascade Reactions: Designing novel cascade reactions that are initiated by the formation of a carbene from a diazirine, allowing for the rapid construction of complex molecular architectures.

Control of Carbene Spin State: The reactivity of a carbene is highly dependent on its spin state (singlet or triplet). wikipedia.org Developing methods to control the spin state of carbenes generated from diazirines would provide a powerful tool for directing their reactivity towards specific outcomes. The nature of the substituents on the diazirine can influence the resulting carbene's spin state. wikipedia.org

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an increasingly indispensable tool in modern chemical research. In the context of diazirine chemistry, advanced computational modeling can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new experiments.

Density functional theory (DFT) calculations have been successfully employed to study the mechanism of diazirine-mediated reactions. For example, DFT calculations have been used to support a selectivity-determining cyclopropanation step in the ring expansion of pyrroles and indoles. acs.orgacs.org These calculations can help to rationalize experimental observations and to predict the outcome of reactions with new substrates. acs.org Furthermore, computational models can predict the stereochemistry of cyclopropanation and the subsequent electrocyclic ring opening. acs.org

Future directions for computational modeling in diazirine chemistry include:

Development of More Accurate Predictive Models: Creating more sophisticated computational models that can accurately predict the reactivity and selectivity of diazirine-derived carbenes in a wide range of chemical environments.

High-Throughput Virtual Screening: Using computational methods to rapidly screen large libraries of virtual diazirine derivatives and catalysts to identify promising candidates for specific applications.

Integration with Machine Learning: Combining computational chemistry with machine learning algorithms to develop predictive models that can learn from experimental data and make increasingly accurate predictions about the outcomes of new reactions.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of ring expansion | Supports a selectivity-determining cyclopropanation step. acs.org |

| CBS-Q and B3LYP Calculations | Stereoselective carbene rearrangements | Alternative reaction pathways not involving a free carbene. ucla.edu |

| M06-2X-D3 Calculations | Activation energy of diazirine decomposition | Influence of electronic properties on thermal activation. nih.gov |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-methyl-3-chlorodiazirine in laboratory settings?

- Methodological Answer : Laboratory handling requires strict adherence to GHS protocols, including skin and eye protection (e.g., nitrile gloves, goggles) due to its classification as a skin/eye irritant (Category 2/2A). Immediate decontamination with water is essential for spills or exposure. Use fume hoods to mitigate inhalation risks, and store the compound in a cool, dry environment away from light to prevent decomposition .

Q. What synthetic methodologies are reported for 3-methyl-3-chlorodiazirine, and how can purity be ensured?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the literature, analogous diazirine syntheses involve photolytic or thermal decomposition of precursors like 3-chlorodiaziridine derivatives. Purity can be verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and rule out byproducts such as methylchlorocarbene or HCl adducts .

Advanced Research Questions

Q. How do reaction conditions (e.g., pressure, wavelength) influence product distribution during 3-methyl-3-chlorodiazirine photolysis?

- Methodological Answer : Gas-phase photolysis at varying pressures (up to 800 kPa) reveals pressure-dependent pathways:

- Low pressure : Dominant decomposition of vinyl chloride (C₂H₃Cl) into acetylene (C₂H₂) and HCl due to insufficient collisional stabilization.

- High pressure : Stabilization of vinyl chloride and formation of 1,1-dichloroethane (ClCH₂CH₂Cl) via secondary reactions between methylchlorodiazomethane and HCl.

Wavelength selection (e.g., UV vs. visible light) further modulates carbene intermediates (e.g., methylchlorocarbene), which can be trapped using advanced techniques like matrix isolation spectroscopy .

Q. What analytical strategies resolve contradictions in reported product yields from 3-methyl-3-chlorodiazirine decomposition?

- Methodological Answer : Discrepancies in product ratios (e.g., acetylene vs. dichloroethane) arise from competing pathways. To address this:

- Use time-resolved FTIR or GC-MS with isotopically labeled reactants to track intermediate species.

- Employ ab initio calculations (e.g., DFT) to model energy barriers for carbene isomerization or HCl trapping.

- Validate hypotheses with controlled experiments isolating variables (e.g., HCl concentration, inert gas dilution) .

Q. How can the reactivity of methylchlorocarbene, a proposed intermediate, be systematically studied?

- Methodological Answer : Methylchlorocarbene (ClCH₂C:) generated from 3-methyl-3-chlorodiazirine photolysis can be characterized using:

- Laser flash photolysis coupled with UV-Vis spectroscopy to determine carbene lifetimes.

- Trapping experiments with alkenes (e.g., cyclopropanation reactions) or nucleophiles (e.g., methanol) to quantify reactivity.

- Low-temperature matrix isolation (e.g., argon matrices) to stabilize and analyze carbene structures via IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.